molecular formula C12H16N2O2 B1385836 3-(2-Aminoethoxy)-N-cyclopropyl-benzamide CAS No. 1018562-37-2

3-(2-Aminoethoxy)-N-cyclopropyl-benzamide

Cat. No. B1385836
M. Wt: 220.27 g/mol
InChI Key: XOXPINLELRNZKP-UHFFFAOYSA-N
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Description

“3-(2-Aminoethoxy)propanoic acid” is a compound with the molecular formula C5H11NO3 . It’s also known as Amino-PEG1-acid . Another related compound is “2-(2-Aminoethoxy)ethanol”, which is also known as Diglycoamine .


Synthesis Analysis

While the specific synthesis process for “3-(2-Aminoethoxy)-N-cyclopropyl-benzamide” is not available, there are methods for synthesizing related compounds. For instance, “2-(2-Aminoethoxy)ethanol” can be synthesized by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy) ethanol to the 2-(2-aminoethoxy) ethanol by reacting the 2-(2-phthalimidoethoxy) ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The molecular structure of “3-(2-Aminoethoxy)propanoic acid” has an average mass of 133.146 Da and a monoisotopic mass of 133.073898 Da .

Safety And Hazards

The safety data sheet for “2-(2-Aminoethoxy)ethanol” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(2-Aminoethoxy)-N-cyclopropyl-benzamide” are not available, there are promising new inotropic agents being developed during the last decade. Istaroxime, a related compound, has been identified in the search for new inotropic agents acting at the Na+/K±ATPase .

properties

IUPAC Name

3-(2-aminoethoxy)-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-6-7-16-11-3-1-2-9(8-11)12(15)14-10-4-5-10/h1-3,8,10H,4-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXPINLELRNZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethoxy)-N-cyclopropyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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